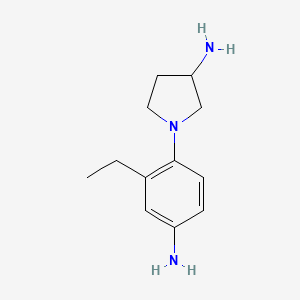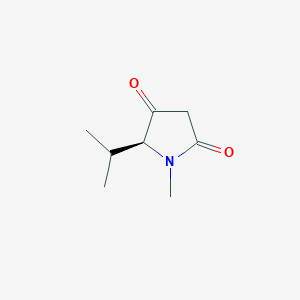![molecular formula C21H27NO3Si B15208084 (4S)-4-{[tert-Butyl(diphenyl)silyl]oxy}-D-proline CAS No. 836649-50-4](/img/structure/B15208084.png)
(4S)-4-{[tert-Butyl(diphenyl)silyl]oxy}-D-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a tert-butyldiphenylsilyl group and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid typically involves the following steps:
Protection of the hydroxyl group: The hydroxyl group of the starting material is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine.
Formation of the pyrrolidine ring: The protected intermediate undergoes cyclization to form the pyrrolidine ring. This step may involve the use of a suitable cyclizing agent under controlled conditions.
Introduction of the carboxylic acid group:
Industrial Production Methods
Industrial production of (2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
(2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or other reduced products.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may yield alcohols or other reduced products.
科学的研究の応用
(2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It is used as a probe or reagent in biochemical and pharmacological studies.
Industrial Applications: It is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor, activator, or modulator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific context and application.
類似化合物との比較
Similar Compounds
- (2R,4S)-4-((tert-Butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid
- (2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxamide
- (2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-methanol
Uniqueness
(2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its tert-butyldiphenylsilyl group provides steric protection and stability, making it a valuable intermediate in various synthetic and research applications.
特性
CAS番号 |
836649-50-4 |
|---|---|
分子式 |
C21H27NO3Si |
分子量 |
369.5 g/mol |
IUPAC名 |
(2R,4S)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H27NO3Si/c1-21(2,3)26(17-10-6-4-7-11-17,18-12-8-5-9-13-18)25-16-14-19(20(23)24)22-15-16/h4-13,16,19,22H,14-15H2,1-3H3,(H,23,24)/t16-,19+/m0/s1 |
InChIキー |
LHSRURYOCDIZEW-QFBILLFUSA-N |
異性体SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3C[C@@H](NC3)C(=O)O |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(NC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B15208009.png)

![2-(Bromomethyl)-6-(chloromethyl)benzo[d]oxazole](/img/structure/B15208029.png)


![2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan](/img/structure/B15208042.png)
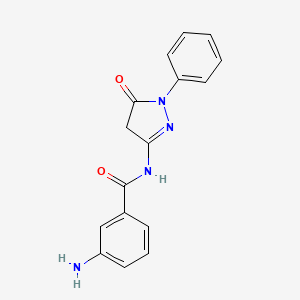
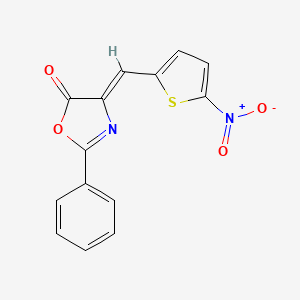
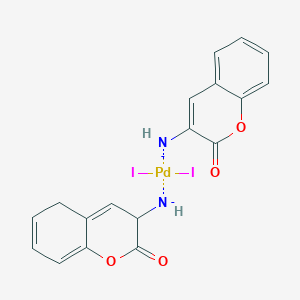
![[1,2,4]triazolo[4,3-a]pyridin-5(1H)-one](/img/structure/B15208054.png)
